1-(4-Bromo-2-methylphenyl)guanidine
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Overview
Description
1-(4-Bromo-2-methylphenyl)guanidine is an organic compound with the molecular formula C8H10BrN3. It is a derivative of guanidine, a functional group known for its presence in various natural products, pharmaceuticals, and biochemical processes. The compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a guanidine moiety.
Preparation Methods
The synthesis of 1-(4-Bromo-2-methylphenyl)guanidine can be achieved through several methods:
Classical Methods: Traditional synthesis involves the reaction of amines with carbodiimides or thioureas in the presence of activating agents such as thiophilic metal salts or coupling reagents.
Transition Metal Catalysis: Recent developments have highlighted the use of transition metal catalysts for the guanylation of amines with carbodiimides.
One-Pot Synthesis: A sequential one-pot approach using N-chlorophthalimide, isocyanides, and amines has been reported to provide diverse guanidines in high yields under mild conditions.
Chemical Reactions Analysis
1-(4-Bromo-2-methylphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imines or reduction to yield amines.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, such as imidazoles, under specific conditions.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2-methylphenyl)guanidine has several applications in scientific research:
Chemistry: It serves as a valuable scaffold in the synthesis of heterocyclic compounds and organocatalysts.
Biology: The compound is used in the study of biochemical processes involving guanidine derivatives.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine moiety is known to enhance the release of neurotransmitters such as acetylcholine, influencing nerve impulse transmission . Additionally, the compound may interact with enzymes and receptors involved in various biochemical processes, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
1-(4-Bromo-2-methylphenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4-Chloro-2-methylphenyl)guanidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(4-Fluoro-2-methylphenyl)guanidine: The presence of a fluorine atom imparts unique properties, such as increased stability and different biological activity.
1-(4-Iodo-2-methylphenyl)guanidine:
Properties
Molecular Formula |
C8H10BrN3 |
---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10BrN3/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI Key |
IQGKMQSGJFTJLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N=C(N)N |
Origin of Product |
United States |
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